molecular formula C27H47N3 B3242254 3alpha-Azido-5alpha-cholestane CAS No. 15067-20-6

3alpha-Azido-5alpha-cholestane

Cat. No.: B3242254
CAS No.: 15067-20-6
M. Wt: 413.7 g/mol
InChI Key: ZHFDHSQBXHWICF-FBVYSKEZSA-N
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Description

3alpha-Azido-5alpha-cholestane is a derivative of 5-alpha-cholestane . 5-alpha-cholestane is a sterol produced endogenously from cholesterol and has been isolated from human feces. It is derived from cholesterol by the action of intestinal microorganisms . Derivatives of 5-alpha-cholestane in plants are called brassinosteroids that selectively activate the PPI3K/Akt pathway .


Synthesis Analysis

The synthesis of 5-alpha-cholestane derivatives is a complex process. For instance, the synthesis of 5beta-cholestane-3alpha, 7alpha, 24, 25-tetrol involves dehydration and peroxidation of 5beta-cholestane-3alpha, 7alpha, 25-triol .


Molecular Structure Analysis

The molecular formula of 5-alpha-cholestane is C27H48 . It has a molecular weight of 372.67 .


Chemical Reactions Analysis

5-alpha-cholestane undergoes various chemical reactions. For example, it can be used as an internal standard in gas phase chromatography (GC) and high-performance liquid chromatography (HPLC) to quantify cholesterol in meat products .


Physical and Chemical Properties Analysis

5-alpha-cholestane is a white crystalline powder . It has a melting point of 80-82 °C . The compound is soluble in chloroform at 50 mg/ml .

Mechanism of Action

Cholestane-3β,5α,6β-triol, a derivative of 5-alpha-cholestane, has been reported to induce multiple cell death in A549 cells via ER stress and autophagy activation . This suggests a putative mechanism of cell-death activation involving reactive oxygen species (ROS)-mediated ER stress and autophagy .

Future Directions

Research on 5-alpha-cholestane and its derivatives is ongoing. For instance, a study has reported that the upregulation of autophagy induced by Cholestane-3β,5α,6β-triol can serve as a cellular cytotoxicity response in accelerating cell death in A549 cells . This research provides evidence for the effect of this compound as an oxysterol in cell response to oxidative damage .

Properties

IUPAC Name

(3R,5S,8R,9S,10S,13R,14S,17R)-3-azido-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H47N3/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(29-30-28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17H2,1-5H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFDHSQBXHWICF-FBVYSKEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N=[N+]=[N-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N=[N+]=[N-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H47N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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